Cas no 1995793-16-2 ((E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid)

(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is a specialized organic compound featuring a difluoromethyl-substituted piperidine moiety conjugated to an α,β-unsaturated carboxylic acid. Its unique structure combines electrophilic reactivity at the enoate group with the steric and electronic influence of the difluoromethyl group, making it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of fluorine enhances metabolic stability and bioavailability, while the piperidine scaffold offers versatility for further functionalization. This compound is particularly useful in the synthesis of bioactive molecules, including protease inhibitors and fluorinated analogs of pharmacophores. Its well-defined reactivity profile ensures consistent performance in Michael additions and nucleophilic substitution reactions.
(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid structure
1995793-16-2 structure
Product Name:(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
CAS No:1995793-16-2
MF:C10H13F2NO3
MW:233.211930036545
CID:5720553
PubChem ID:121201076
Update Time:2025-05-19

(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid, 4-[4-(difluoromethyl)-1-piperidinyl]-4-oxo-
    • (e)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
    • (E)-4-[4-(difluoromethyl)piperidin-1-yl]-4-oxobut-2-enoic acid
    • F1907-4612
    • 1995793-16-2
    • AKOS026709073
    • 4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
    • (E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
    • Inchi: 1S/C10H13F2NO3/c11-10(12)7-3-5-13(6-4-7)8(14)1-2-9(15)16/h1-2,7,10H,3-6H2,(H,15,16)/b2-1+
    • InChI Key: VSSOALUYZJSCQO-OWOJBTEDSA-N
    • SMILES: FC(C1CCN(C(/C=C/C(=O)O)=O)CC1)F

Computed Properties

  • Exact Mass: 233.08634960g/mol
  • Monoisotopic Mass: 233.08634960g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • Density: 1.295±0.06 g/cm3(Predicted)
  • Boiling Point: 414.5±30.0 °C(Predicted)
  • pka: 3.91±0.10(Predicted)

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Additional information on (E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Introduction to (E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic Acid (CAS No. 1995793-16-2)

(E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, with the CAS number 1995793-16-2, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of a 4-(difluoromethyl)piperidin-1-yl moiety and an α,β-unsaturated carboxylic acid backbone suggests a high degree of versatility in its chemical behavior and biological interactions. This introduction aims to provide a comprehensive overview of the compound, its synthesis, properties, and the latest research findings that highlight its importance in modern medicinal chemistry.

The structural composition of (E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is characterized by a piperidine ring substituted with a difluoromethyl group at the 4-position, linked to an acrylate-like structure containing a carbonyl group at the 4-position and a carboxylic acid at the 2-position. This configuration imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for designing novel pharmacophores. The α,β-unsaturated carboxylic acid moiety is particularly noteworthy, as it can participate in various chemical reactions such as Michael additions, condensations, and enolizations, which are pivotal in synthetic organic chemistry.

In terms of synthesis, (E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid can be prepared through multiple pathways. One common approach involves the condensation of appropriately substituted piperidine derivatives with β-keto esters or malonate esters under basic conditions. The introduction of the 4-(difluoromethyl) group can be achieved through fluorination reactions, such as electrophilic fluorination or metal-catalyzed cross-coupling reactions. These synthetic strategies highlight the compound's adaptability and the ease with which its structure can be modified for different applications.

The physicochemical properties of (E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid are also of great interest. The presence of both polar functional groups (carboxylic acid and carbonyl) and non-polar substituents (difluoromethyl group) results in a molecule with moderate solubility in both organic solvents and water. This property is advantageous for formulating the compound into various pharmaceutical formulations and for studying its interactions with biological targets. Additionally, the electronic distribution across the molecule influences its reactivity and binding affinity, which are critical factors in drug design.

Recent research has demonstrated the potential of (E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid as a key intermediate in the development of novel therapeutic agents. Its structural motif has been explored in the design of inhibitors targeting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). The α,β-unsaturated carboxylic acid moiety serves as a hydrogen bond acceptor and participates in π-stacking interactions, which are crucial for binding to biological targets with high specificity. Furthermore, the electron-withdrawing nature of the difluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by biological molecules.

In addition to its role as an intermediate in drug synthesis, (E)-4-(4-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enonic acid has been investigated for its potential bioactivity. Studies have shown that derivatives of this compound exhibit inhibitory effects on various enzymes and receptors relevant to neurological disorders. The piperidine ring is known to enhance oral bioavailability and metabolic stability, making it an attractive scaffold for central nervous system (CNS) drug development. The combination of these properties makes this compound a promising candidate for further exploration in medicinal chemistry.

Computational studies have also played a significant role in understanding the behavior of (E)-4-(4-(difluoromethyl)piperidin--1--yl--)44--oxobut--22--enoic acid. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These studies have provided insights into the binding modes and affinity profiles of potential drug candidates derived from this scaffold. By leveraging computational tools, researchers can optimize the structure-function relationships of these compounds, leading to more effective therapeutic agents.

The versatility of (E)-4-(dfuoromethyip)piperidine--1--yl--44--oxobut--22--enoic acd extends beyond its use as an intermediate in drug synthesis. It has been explored as a building block for materials science applications, where its unique structural features contribute to enhanced material properties. For instance, polymers incorporating this moiety have demonstrated improved thermal stability and mechanical strength due to the presence of rigid aromatic-like structures within their backbones.

In conclusion, (E)--44--(44--)44---fluorumethyp)piperidine--11---yl--)44---oxybut--)22--)enoic acd (CAS No.) is a multifaceted compound with significant potential in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for designing novel therapeutic agents targeting various diseases. The latest research highlights its role as an intermediate in drug synthesis and its bioactivity against enzymes relevant to neurological disorders. As computational methods continue to advance our understanding of molecular interactions at high resolution levels; we anticipate further discoveries regarding this promising compound will emerge from ongoing investigations within academia industry collaborations worldwide

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